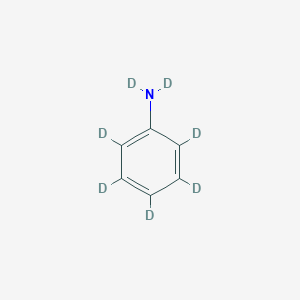

Aniline-d7

Description

The exact mass of the compound (2H7)Aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

N,N,2,3,4,5,6-heptadeuterioaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N/c7-6-4-2-1-3-5-6/h1-5H,7H2/i1D,2D,3D,4D,5D/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAYRUJLWNCNPSJ-LQHBDRBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])N([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40163042 | |

| Record name | (2H7)Aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14545-23-4 | |

| Record name | Benzen-2,3,4,5,6-d5-amine-d2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14545-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H7)Aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014545234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2H7)Aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2H7]aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.058 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of Isotopic Labeling in Aniline

An In-Depth Technical Guide to the Physical Properties of Aniline-d7

For Researchers, Scientists, and Drug Development Professionals

Aniline, the simplest aromatic amine, is a cornerstone of chemical synthesis, finding application in the production of dyes, polymers, pharmaceuticals, and agricultural chemicals.[1][2] The deuterated isotopologue, this compound (also known as Heptadeuteroaniline or Benzenamine-d7), represents a powerful tool for advanced research.[3] In this molecule, all seven hydrogen atoms (five on the phenyl ring and two on the amino group) are replaced with deuterium, a stable, heavy isotope of hydrogen.

This isotopic substitution imparts a distinct mass shift without significantly altering the compound's chemical reactivity, making this compound an invaluable resource in quantitative analysis, metabolic studies, and mechanistic investigations. Its primary utility lies in its application as an internal standard in mass spectrometry-based assays, where its co-elution with the unlabeled analyte and distinct mass-to-charge ratio (m/z) allow for precise and accurate quantification, correcting for variations in sample preparation and instrument response. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering a foundational understanding for its effective application in a laboratory setting.

Core Physicochemical Properties

The fundamental physical characteristics of this compound are critical for its proper storage, handling, and application in experimental design. While chemically similar to its non-deuterated counterpart, its increased mass results in slight variations in physical properties such as density.

| Property | Value | Source(s) |

| Molecular Formula | C₆D₅ND₂ (or C₆D₇N) | [4] |

| Molecular Weight | 100.17 g/mol | [3][5][6] |

| Appearance | Colorless to yellowish oily liquid; darkens on exposure to air and light. | [2] |

| Density | 1.098 g/mL at 25 °C | [6][7][8] |

| Melting Point | -6 °C (21 °F; 267 K) | [6][7][8] |

| Boiling Point | 184 °C (363 °F; 457 K) | [6][7][8] |

| Flash Point | 70 °C (158 °F) - closed cup | [6][8] |

| Refractive Index | n20/D 1.5824 | [6][8] |

Note: Appearance is inferred from the properties of unlabeled aniline, as isotopic substitution does not affect visible characteristics.

Isotopic Characteristics and Their Analytical Implications

The defining features of this compound stem from its isotopic composition. These characteristics are the very reason for its utility in modern analytical chemistry.

-

Isotopic Purity : Commercially available this compound typically has an isotopic purity of 98 atom % D.[6][8] This high level of deuterium incorporation is crucial for minimizing isotopic overlap with the non-labeled analyte's mass spectrum, ensuring a clean signal for quantification.

-

Mass Shift : The replacement of seven hydrogen atoms (mass ≈ 1 amu) with seven deuterium atoms (mass ≈ 2 amu) results in a predictable and significant mass increase. This provides a mass shift of M+7 relative to unlabeled aniline, which is easily resolved by modern mass spectrometers.[6][8]

The following diagram illustrates the relationship between these properties and their research applications.

Caption: Relationship between this compound properties and applications.

Solubility Profile

The solubility of a compound is a critical parameter for preparing stock solutions and designing experimental media. As isotopic substitution has a negligible effect on intermolecular forces, the solubility profile of this compound is considered virtually identical to that of standard aniline.

-

Water Solubility : Aniline is slightly soluble in water, with a reported solubility of approximately 3.6 g per 100 mL at 20°C.[9][10] This limited solubility is due to the hydrophobic nature of the large benzene ring, despite the polar amino group's ability to form hydrogen bonds.[10]

-

Organic Solvents : It exhibits good solubility in most common organic solvents, including ethanol, ether, acetone, and chloroform.[10][11]

-

Effect of pH : The solubility in aqueous solutions is highly pH-dependent. In acidic conditions, the amino group is protonated to form the anilinium cation (C₆H₅NH₃⁺). This salt is significantly more water-soluble than the neutral molecule.[10]

Safety, Handling, and Storage

This compound shares the same toxicological profile as its non-deuterated counterpart and must be handled with appropriate care.

-

Primary Hazards : this compound is classified as highly toxic and dangerous. It is toxic if swallowed, inhaled, or in contact with skin.[6] It is known to cause serious eye damage, may cause an allergic skin reaction, and is suspected of causing genetic defects and cancer.[6][12] Prolonged or repeated exposure can cause damage to organs.[12] It is also very toxic to aquatic life with long-lasting effects.[13]

-

Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[13][14] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), splash-proof goggles, and a lab coat.[12]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and sources of ignition.[13][15] The recommended storage temperature is between 2-8°C.[6][8] Aniline can darken upon exposure to air and light due to oxidation.[2]

Experimental Protocol: Use of this compound as an Internal Standard for LC-MS Quantification

This section provides a validated, step-by-step methodology for using this compound as an internal standard (IS) to quantify aniline in a water sample via Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Preparation of Stock Solutions

- This compound (IS) Stock (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol in a volumetric flask.

- Aniline Stock (1 mg/mL): Prepare a corresponding stock solution of unlabeled aniline using the same method.

- Working Solutions: From the stock solutions, prepare a series of calibration standards containing a fixed concentration of this compound (e.g., 100 ng/mL) and varying concentrations of aniline (e.g., 1-1000 ng/mL). The solvent for these solutions should be the initial mobile phase of the LC gradient.

2. Sample Preparation

- Collect 1 mL of the water sample into a clean vial.

- Spike the sample with the this compound IS to achieve the same final concentration as in the calibration standards (e.g., add 10 µL of a 10 µg/mL IS working solution to achieve 100 ng/mL).

- Vortex the sample thoroughly to ensure homogeneity.

3. LC-MS Analysis

- Liquid Chromatography (LC):

- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Gradient: A suitable gradient to separate aniline from matrix components (e.g., start at 5% B, ramp to 95% B).

- Flow Rate: 0.3 mL/min.

- Injection Volume: 5 µL.

- Mass Spectrometry (MS):

- Ionization Mode: Positive Electrospray Ionization (ESI+).

- Analysis Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).

- Transitions to Monitor:

- Aniline: Q1: 94.1 m/z → Q3: 66.1 m/z (quantifier), 77.1 m/z (qualifier).

- This compound (IS): Q1: 101.1 m/z → Q3: 71.1 m/z (quantifier), 82.1 m/z (qualifier).

4. Data Processing and Quantification

- Integrate the peak areas for both the aniline and this compound SRM transitions.

- Calculate the ratio of the aniline peak area to the this compound peak area for each calibration standard.

- Construct a calibration curve by plotting this peak area ratio against the known concentration of aniline.

- Calculate the peak area ratio for the unknown sample and determine its aniline concentration using the linear regression equation from the calibration curve.

The following workflow diagram visualizes this experimental process.

Caption: Workflow for quantification using this compound as an internal standard.

Conclusion

This compound is a high-purity, well-characterized stable isotope-labeled compound whose physical properties make it an exemplary internal standard for quantitative mass spectrometry. Its predictable mass shift, chemical similarity to unlabeled aniline, and well-documented safety profile provide researchers with a reliable tool for achieving accuracy and precision in complex analytical workflows. A thorough understanding of its properties, from solubility to isotopic purity, is the first step toward its successful implementation in drug development, environmental analysis, and fundamental scientific research.

References

- 1. researchgate.net [researchgate.net]

- 2. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound D 98atom 14545-23-4 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. Sigma Aldrich Fine Chemicals Biosciences this compound | 14545-23-4 | MFCD00084117 | Fisher Scientific [fishersci.com]

- 6. This compound D 98atom 14545-23-4 [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. This compound D 98atom 14545-23-4 [sigmaaldrich.com]

- 9. Aniline - Wikipedia [en.wikipedia.org]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 12. sia-toolbox.net [sia-toolbox.net]

- 13. sds.chemdox.com [sds.chemdox.com]

- 14. sds.chemdox.com [sds.chemdox.com]

- 15. sds.chemdox.com [sds.chemdox.com]

Aniline-d7 chemical structure and formula

An In-Depth Technical Guide to Aniline-d7: Structure, Properties, Synthesis, and Applications

Introduction

In the landscape of modern analytical and pharmaceutical sciences, stable isotope-labeled (SIL) compounds are indispensable tools. Their ability to mimic the chemical behavior of their unlabeled counterparts while being distinguishable by mass makes them ideal for applications ranging from quantitative proteomics to mechanistic drug metabolism studies. This compound (Heptadeuteroaniline) is a prime example of such a compound. As the heptadeuterated isotopologue of aniline—a foundational aromatic amine in the synthesis of dyes, pharmaceuticals, and polymers—this compound provides a high-fidelity internal standard for the precise quantification of aniline and its derivatives.[1] This guide offers a comprehensive technical overview of this compound, designed for researchers, analytical scientists, and drug development professionals who require a deep understanding of its properties and applications.

Part 1: Physicochemical and Structural Characteristics

The utility of this compound as an analytical standard is rooted in its distinct and well-defined physical and chemical properties. It is structurally identical to aniline, with the crucial exception that all seven hydrogen atoms have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen.

Chemical Structure and Formula

The molecular formula of this compound is C₆D₇N, often written as C₆D₅ND₂ to emphasize the deuteration on both the phenyl ring and the amine group. This complete deuteration results in a significant and predictable mass shift compared to native aniline.

-

Synonyms: Heptadeuteroaniline, (2,3,4,5,6,N,N-²H₇)Aniline[2]

Caption: Chemical structure of this compound.

Physicochemical Data

The physical properties of this compound are very similar to those of unlabeled aniline, which is critical for its use as an internal standard in chromatographic methods.

| Property | Value | Source(s) |

| Appearance | Colourless to light yellow liquid | [2] |

| Density | 1.098 g/mL at 25 °C | [5] |

| Melting Point | -6 °C | [5] |

| Boiling Point | 184 °C | [5] |

| Refractive Index | n20/D 1.5824 | [5] |

| Isotopic Purity | ≥98 atom % D | [3][4] |

| Chemical Purity | ≥99% (CP) |

Isotopic Enrichment

The term "isotopic enrichment" specifies the percentage of a specific isotope at a given atomic position. For this compound with an isotopic purity of 98 atom % D, it means that at any of the seven deuterated positions, there is a 98% probability of finding a deuterium atom and a 2% chance of finding a hydrogen atom.[6] This is distinct from "species abundance," which refers to the percentage of molecules that are fully deuterated (C₆D₅ND₂). High isotopic enrichment is crucial for minimizing signal overlap with the unlabeled analyte in mass spectrometry.[7]

Part 2: Synthesis and Quality Control

The synthesis of this compound requires a multi-step process that begins with a deuterated precursor, followed by rigorous purification and analytical validation to ensure its suitability as a high-quality standard.

Generalized Synthesis Pathway

While specific proprietary methods exist, the synthesis of this compound logically follows the established chemical route for producing aniline from benzene, adapted for deuterated reagents.[8] The most common industrial method involves the nitration of the aromatic ring, followed by the reduction of the resulting nitro group.[1][9]

-

Nitration of Benzene-d6: The process begins with Benzene-d6, which is treated with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This electrophilic aromatic substitution reaction replaces one deuterium atom on the ring with a nitro group (-NO₂), yielding Nitrobenzene-d5.

-

Reduction of Nitrobenzene-d5: The nitro group is then reduced to an amine (-ND₂). Several effective methods exist for this conversion[9]:

-

Catalytic Hydrogenation: Reaction with deuterium gas (D₂) over a metal catalyst such as palladium on carbon (Pd/C). This method is highly efficient but can be less selective if other reducible functional groups are present.

-

Metal-Acid Reduction: Using metals like iron (Fe) or tin (Sn) in the presence of an acid like hydrochloric acid (HCl) in heavy water (D₂O). This is a classic and robust method for nitro group reduction.

-

-

Purification: Following the reaction, the this compound product is isolated and purified, typically through distillation, to remove any unreacted starting materials, byproducts, or residual non-deuterated species.

Caption: Generalized synthesis workflow for this compound.

Quality Control and Characterization

To be a trustworthy standard, this compound must be validated for chemical purity, structural integrity, and isotopic enrichment.[7] A multi-technique approach is essential for this validation.[10]

| Technique | Purpose | Expected Result for this compound |

| Mass Spectrometry (MS) | Confirms molecular weight and isotopic distribution. | A strong signal corresponding to the monoisotopic mass of 100.10.[2] The M+7 mass shift relative to unlabeled aniline is confirmed. |

| NMR Spectroscopy (¹H-NMR) | Verifies the absence of protons and confirms structural integrity. | The spectrum should show minimal to no signals in the aromatic (~6.7-7.2 ppm) and amine (~3.6 ppm) regions, confirming successful deuteration.[11][12] |

| Gas Chromatography (GC) | Determines chemical purity by separating volatile impurities. | A single major peak, with purity typically ≥99%.[3] |

| Karl Fischer Titration | Quantifies water content. | Low water content, often specified as ≤0.1%.[3] |

Part 3: Core Applications in Research and Development

The primary role of this compound is as an internal standard for quantitative analysis by isotope dilution mass spectrometry (IDMS).

Internal Standard in Quantitative Mass Spectrometry

IDMS is a gold-standard quantification technique that relies on the addition of a known quantity of an isotopically labeled version of the analyte to a sample.[13] this compound is an ideal internal standard for aniline quantification for several key reasons:

-

Identical Chemical Behavior: It co-elutes with unlabeled aniline in chromatographic systems (GC and LC), meaning it experiences the same matrix effects during ionization.[10]

-

Distinct Mass Signal: It is easily resolved from the unlabeled analyte by the mass spectrometer due to its +7 Da mass difference, eliminating signal interference.

-

High Precision: By calculating the ratio of the analyte signal to the internal standard signal, highly accurate and precise quantification can be achieved, correcting for variations in sample preparation, injection volume, and instrument response.

Experimental Workflow: LC-MS Quantification of Aniline

-

Sample Preparation: A known amount of this compound stock solution is spiked into the unknown sample containing aniline.

-

Chromatographic Separation: The sample is injected into an LC system (typically reverse-phase) to separate aniline from other matrix components. Aniline and this compound will elute at the same retention time.

-

Mass Spectrometric Detection: The column eluent is directed to a mass spectrometer (e.g., a triple quadrupole) operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode. The instrument is set to monitor the mass-to-charge ratio (m/z) for both unlabeled aniline (e.g., [M+H]⁺ at m/z 94.1) and this compound (e.g., [M+H]⁺ at m/z 101.1).

-

Quantification: A calibration curve is generated using standards with fixed concentrations of this compound and varying concentrations of unlabeled aniline. The peak area ratio of aniline to this compound in the unknown sample is then used to determine its concentration from the calibration curve.

Caption: Workflow for quantitative analysis using this compound.

Part 4: Safety and Handling

This compound shares the same toxicological profile as unlabeled aniline and must be handled with appropriate care. It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[2]

GHS Hazard Information

| Hazard Class | Statement |

| Acute Toxicity | H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled. |

| Skin/Eye Damage | H317: May cause an allergic skin reaction. H318: Causes serious eye damage. |

| Genetic/Carcinogenic | H341: Suspected of causing genetic defects. H351: Suspected of causing cancer. |

| Organ Toxicity | H372: Causes damage to organs through prolonged or repeated exposure. |

| Environmental | H410: Very toxic to aquatic life with long lasting effects. |

| Source:[5] |

Storage and Stability

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area at 2-8°C.[5]

-

Stability: this compound is stable under recommended storage conditions but is sensitive to light and air.[2] Over time, exposure can lead to discoloration (yellowing to browning) and the formation of oxidation byproducts, compromising its purity as a standard.

Conclusion

This compound is a high-purity, well-characterized stable isotope-labeled compound that serves as an essential tool for the accurate quantification of aniline in complex matrices. Its synthesis and rigorous quality control ensure its reliability for demanding applications in pharmaceutical development, environmental testing, and industrial process monitoring. By providing a chemically identical but mass-distinct internal standard, this compound enables researchers to achieve the highest levels of accuracy and precision in their analytical workflows.

References

- 1. Aniline | Aromatic, Synthesis, Dyeing | Britannica [britannica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | ZEOTOPE [zeotope.com]

- 4. scbt.com [scbt.com]

- 5. This compound D 98atom 14545-23-4 [sigmaaldrich.com]

- 6. isotope.com [isotope.com]

- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. Page loading... [guidechem.com]

- 9. youtube.com [youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. hmdb.ca [hmdb.ca]

- 12. researchgate.net [researchgate.net]

- 13. The Principle, Types, and Applications of Mass Spectrometry: A Comprehensive Review [pubs.sciepub.com]

Aniline-d7: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, properties, and applications of Aniline-d7, a critical tool in modern analytical and pharmaceutical sciences.

Introduction: The Significance of Deuterium Labeling in Aniline

Aniline (C₆H₅NH₂), a foundational aromatic amine, is a cornerstone in the synthesis of a vast array of industrial and pharmaceutical compounds, including dyes, polymers, and a multitude of active pharmaceutical ingredients (APIs).[1][2] The strategic replacement of hydrogen atoms with their stable isotope, deuterium (²H or D), to yield this compound (C₆D₅ND₂), provides researchers with a powerful tool that retains the fundamental chemical reactivity of aniline while offering distinct physical properties. This isotopic substitution is instrumental in enhancing the precision of analytical measurements and in elucidating metabolic pathways of aniline-containing drugs.

This technical guide offers a comprehensive overview of this compound, from its fundamental properties and synthesis to its critical applications in research and drug development. It is designed to provide senior application scientists and drug development professionals with the technical accuracy and field-proven insights necessary to effectively utilize this deuterated standard.

Physicochemical Properties: this compound vs. Aniline

The primary distinction between this compound and its non-deuterated counterpart lies in their molecular weights. This mass difference, while seemingly subtle, has profound implications for their application in mass spectrometry-based analytical techniques. The key physicochemical properties are summarized below for direct comparison.

| Property | This compound | Aniline |

| CAS Number | 14545-23-4[3] | 62-53-3[4] |

| Molecular Formula | C₆D₅ND₂[3] | C₆H₇N[4] |

| Molecular Weight | 100.17 g/mol [3] | 93.13 g/mol [4] |

| Appearance | Colorless to pale yellow oily liquid | Colorless to brown, oily liquid[5] |

| Boiling Point | 184 °C (lit.) | 184 °C[5] |

| Melting Point | -6 °C (lit.) | -6.30 °C[5] |

| Density | 1.098 g/mL at 25 °C | 1.0217 g/mL |

The near-identical boiling and melting points indicate that the substitution of hydrogen with deuterium has a minimal impact on the bulk physical properties of the molecule under standard conditions. However, the increased mass of this compound is the cornerstone of its utility as an internal standard.

Synthesis of this compound: A Methodological Overview

The synthesis of this compound typically involves the exchange of hydrogen atoms for deuterium on the aniline molecule. A common and effective method is through acid-catalyzed hydrogen-deuterium (H-D) exchange.

Experimental Protocol: Acid-Catalyzed H-D Exchange

This protocol is based on the principle of electrophilic aromatic substitution, where a deuterated acid serves as the deuterium source.

Materials:

-

Aniline

-

Deuterated trifluoroacetic acid (CF₃COOD)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve aniline in deuterated trifluoroacetic acid (CF₃COOD). The acid acts as both the solvent and the deuterium source.

-

Stir the mixture at room temperature for a designated period, typically several hours to days, to allow for the exchange of the aromatic and amine protons with deuterium. The reaction progress can be monitored by ¹H NMR spectroscopy by observing the disappearance of the proton signals of aniline.

-

Upon completion of the reaction, carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the deuterated aniline into dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield this compound.

-

The isotopic purity of the final product should be confirmed by mass spectrometry and NMR spectroscopy.

This H-D exchange can also be facilitated by other deuterated acids or by using heterogeneous catalysts in the presence of a deuterium source like D₂O.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound via acid-catalyzed H-D exchange.

Spectroscopic Characterization: The Deuterium Signature

The incorporation of deuterium into the aniline molecule results in predictable and informative changes in its spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In a fully deuterated this compound, the proton signals corresponding to the aromatic ring and the amine group will be absent. The presence of residual proton signals can be used to determine the degree of deuteration.

-

¹³C NMR: The ¹³C NMR spectrum of this compound will be similar to that of aniline, but the signals for the deuterated carbons will appear as multiplets due to C-D coupling. The chemical shifts for the aromatic carbons in unlabeled aniline are approximately δ 146.5 (C-NH₂), 129.2 (meta-C), 118.5 (para-C), and 115.1 (ortho-C) ppm in CDCl₃.[2] The electron-donating nature of the amino group causes the ortho and para carbons to be more shielded (upfield) compared to the meta carbons.[6]

Mass Spectrometry (MS)

Mass spectrometry is a definitive technique for confirming the isotopic enrichment of this compound. The molecular ion peak in the mass spectrum will be shifted by +7 mass units compared to unlabeled aniline.

-

Aniline (C₆H₅NH₂): The electron ionization (EI) mass spectrum of aniline shows a molecular ion peak (M⁺) at m/z 93.[4][7]

-

This compound (C₆D₅ND₂): The molecular ion peak for this compound will be observed at m/z 100. The presence and relative intensities of peaks at m/z values lower than 100 can indicate the presence of partially deuterated species, allowing for the calculation of isotopic purity.

Applications in Research and Drug Development

The unique properties of this compound make it an invaluable tool in a variety of scientific disciplines, most notably in quantitative bioanalysis and metabolic studies.

Internal Standard in Quantitative Analysis

In techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), this compound serves as an ideal internal standard for the quantification of aniline and its metabolites.[8][9][10]

The Rationale for Using a Stable Isotope-Labeled Internal Standard:

-

Co-elution: this compound has nearly identical chromatographic retention times to unlabeled aniline, ensuring they experience the same matrix effects during analysis.

-

Similar Ionization Efficiency: The chemical similarity between the analyte and the internal standard leads to comparable ionization efficiency in the mass spectrometer source.

-

Correction for Sample Loss: By adding a known amount of this compound to a sample at the beginning of the workflow, any loss of the analyte during sample preparation steps (e.g., extraction, derivatization) can be accurately corrected for by monitoring the signal of the internal standard.

This results in significantly improved accuracy, precision, and robustness of quantitative methods.[10]

Diagram of Internal Standard Workflow:

Caption: Workflow for quantitative analysis using this compound as an internal standard.

Elucidation of Metabolic Pathways

Deuterium-labeled compounds are frequently used to trace the metabolic fate of drugs and xenobiotics.[11][12][13] By administering a deuterated version of an aniline-containing drug, researchers can readily distinguish the drug and its metabolites from endogenous compounds using mass spectrometry. This allows for the unambiguous identification of metabolic pathways, such as hydroxylation, acetylation, and conjugation, which is a critical step in drug development and safety assessment. For instance, studies on aniline metabolism have identified N-acetyl-4-aminophenol as a major metabolite in humans.[11]

Handling and Storage

Proper handling and storage are essential to maintain the isotopic and chemical purity of this compound.

-

Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.

-

Handling: Due to its potential toxicity, this compound should be handled in a fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as a dangerous good for transport.[14]

Conclusion

This compound is a powerful and versatile tool for researchers, scientists, and drug development professionals. Its key advantage lies in its ability to serve as a highly effective internal standard in mass spectrometry-based quantitative analysis, leading to more accurate and reliable data. Furthermore, its application in metabolic studies provides invaluable insights into the biotransformation of aniline-containing compounds. A thorough understanding of its properties, synthesis, and proper handling is essential for leveraging its full potential in advancing scientific research and pharmaceutical development.

References

- 1. byjus.com [byjus.com]

- 2. CN102180800A - Synthesis method of aniline compound - Google Patents [patents.google.com]

- 3. This compound | ZEOTOPE [zeotope.com]

- 4. Aniline [webbook.nist.gov]

- 5. Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks [geeksforgeeks.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. cerilliant.com [cerilliant.com]

- 9. sisu.ut.ee [sisu.ut.ee]

- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 11. Human metabolism and excretion kinetics of aniline after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The metabolism and disposition of aniline in the isolated blood-perfused liver of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Aniline metabolism in two species of Arachnida: water-soluble metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound D 98atom 14545-23-4 [sigmaaldrich.com]

The Synthesis and Purification of Aniline-d7: A Comprehensive Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, purification, and handling of Aniline-d7, a critical deuterated intermediate in modern chemical research.

This compound, the fully deuterated isotopologue of aniline, serves as an indispensable tool in a multitude of scientific disciplines, particularly in drug discovery and development. Its applications range from its use as an internal standard in pharmacokinetic studies to a building block in the synthesis of complex deuterated molecules, which can exhibit improved metabolic profiles due to the kinetic isotope effect. This guide provides a detailed exploration of the synthesis and purification of this compound, offering practical, field-proven insights and methodologies.

I. Strategic Approaches to the Synthesis of this compound

The introduction of deuterium into the aniline scaffold can be achieved through several synthetic strategies. The choice of method is often dictated by the desired level of deuteration, the scale of the reaction, and the availability of starting materials and reagents. The most prevalent and effective methods involve direct hydrogen-deuterium (H/D) exchange on the aniline ring, a process that can be facilitated by acid catalysis or metal catalysts.

Acid-Catalyzed Hydrogen-Deuterium Exchange

A highly effective and operationally simple method for the regioselective deuteration of anilines involves the use of a strong acid in the presence of a deuterium source, typically deuterium oxide (D₂O).[1][2] This method leverages the principle of electrophilic aromatic substitution, where deuterons (D⁺) act as the electrophiles.

Mechanism of Action: The amino group of aniline is a strongly activating ortho-, para-director. In an acidic medium, the aniline is protonated to form the anilinium ion. While the -NH₃⁺ group is deactivating, a small equilibrium concentration of the free aniline remains. This free aniline is highly activated and undergoes electrophilic attack by deuterons at the ortho and para positions. The reaction is driven to completion by using a large excess of the deuterium source. To achieve full deuteration of the aromatic ring (d5), and subsequently the amino group (d2) to yield this compound, forcing conditions such as elevated temperatures or microwave irradiation may be employed.

-

Reaction Setup: To a pressure-tolerant microwave vial, add aniline (1.0 eq).

-

Reagent Addition: Add a solution of concentrated hydrochloric acid (1.0 eq) in deuterium oxide (D₂O, 20 eq).

-

Reaction Conditions: Seal the vial and heat the mixture using a commercial microwave reactor to a specified temperature (e.g., 150-200 °C) for a designated time (e.g., 1-2 hours). Monitoring the reaction progress by ¹H NMR is recommended to determine the extent of deuteration.

-

Work-up: After cooling to room temperature, the reaction mixture is neutralized with a suitable base, such as sodium carbonate or sodium hydroxide solution, until a basic pH is achieved.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude deuterated aniline.

Microwave-Promoted Iodo-Deuteration (I/D) Exchange

An alternative and rapid method for the deuteration of anilines is the microwave-promoted iodine-deuterium (I/D) exchange.[3] This technique is particularly useful for introducing deuterium at specific positions if a corresponding iodo-aniline is available. The use of microwave irradiation can significantly accelerate the reaction rate compared to conventional heating.[3]

Causality of Experimental Choice: This method is advantageous when regioselective deuteration is desired and the corresponding halogenated precursor is readily accessible. The carbon-iodine bond is weaker than carbon-hydrogen or carbon-bromine bonds, making it more susceptible to cleavage and replacement with a deuterium atom.

-

Reactant Preparation: In a microwave process vial, dissolve the iodo-aniline precursor (1.0 eq) in a suitable solvent mixture.

-

Deuterium Source and Catalyst: Add D₂O as the deuterium source and an in-situ generated acid catalyst, for example, by the addition of thionyl chloride to D₂O to produce DCl.[3]

-

Microwave Irradiation: Seal the vial and subject the reaction mixture to microwave irradiation at a controlled temperature and time. The optimal conditions will vary depending on the specific substrate.

-

Purification: Following the reaction, the product is isolated and purified using standard techniques as described in the purification section.

II. Purification of this compound: Achieving High Isotopic and Chemical Purity

The purification of this compound is a critical step to ensure its suitability for downstream applications. The primary impurities are often residual starting materials, byproducts of the reaction, and, in the case of deuteration, incompletely deuterated isotopologues. Aged aniline samples can also contain colored polymeric oxidation products.[4][5]

Distillation Techniques

Distillation is a cornerstone technique for the purification of aniline and its deuterated analogues.

-

Steam Distillation: This method is particularly effective for removing non-volatile impurities, such as polymeric materials and inorganic salts.[4][6] The aniline is co-distilled with steam, and the immiscible aniline layer is then separated from the condensed water.

-

Vacuum Distillation: To prevent thermal decomposition, which can occur at aniline's atmospheric boiling point of 184 °C, vacuum distillation is highly recommended.[5] By reducing the pressure, the boiling point of this compound is significantly lowered, allowing for a gentler purification process. For instance, at a pressure of 20 mmHg, the boiling point of aniline is reduced to approximately 72 °C.[5]

-

Drying: Prior to distillation, the crude this compound should be thoroughly dried using a suitable drying agent like potassium hydroxide (KOH) or calcium hydride (CaH₂).[7]

-

Apparatus Setup: Assemble a standard vacuum distillation apparatus. It is crucial to ensure all glassware is dry.

-

Distillation: Heat the flask containing the dried, crude this compound under reduced pressure. Collect the fraction that distills at the expected boiling point for the given pressure.

-

Storage: The purified this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light to prevent oxidation and degradation.[8]

Purification via Derivatization

For achieving very high purity, a chemical purification method involving derivatization can be employed.[7][9]

The Rationale: This method involves converting the this compound into a crystalline derivative, such as N-acetylthis compound or this compound oxalate, which can be easily purified by recrystallization.[7] The highly purified derivative is then hydrolyzed back to the pure this compound. This process is effective at removing impurities that have similar boiling points to this compound.

III. Characterization and Isotopic Purity Determination

The final product must be rigorously characterized to confirm its identity and determine its isotopic purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to assess the degree of deuteration by observing the disappearance or significant reduction of proton signals. ¹³C and ¹⁵N NMR can also provide valuable structural information.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the isotopic distribution and calculating the isotopic purity of the this compound.[10][11] By analyzing the mass-to-charge ratio, the relative abundance of each isotopologue (d0 to d7) can be quantified.

| Analytical Technique | Information Obtained |

| ¹H NMR | Degree of deuteration on carbon and nitrogen atoms |

| ¹³C NMR | Structural confirmation of the carbon skeleton |

| High-Resolution Mass Spectrometry | Isotopic distribution and purity |

IV. Safety and Handling of this compound

Aniline and its deuterated forms are toxic and can be absorbed through the skin.[12][13][14] It is imperative to handle this compound with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (butyl rubber or Viton are recommended), safety goggles, and a lab coat.[8]

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[14][15]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents.[8][12]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[13]

V. Visualization of Synthetic and Purification Workflows

Synthesis Workflow

Caption: Synthetic routes to Crude this compound.

Purification Workflow

Caption: General purification and analysis workflow for this compound.

VI. Conclusion

The synthesis and purification of this compound are critical processes for providing high-quality material for research and development. The choice of synthetic method depends on factors such as desired regioselectivity and reaction scale, with acid-catalyzed H/D exchange being a robust method for producing fully deuterated aniline. Rigorous purification, primarily through vacuum distillation, is essential to remove chemical and isotopic impurities. Adherence to strict safety protocols is paramount when handling this toxic compound. This guide provides the fundamental knowledge and practical protocols to enable researchers to confidently synthesize and purify this compound for their advanced applications.

VII. References

-

Research and Reviews. (2016, July 6). Microwave Promoted Metal Free Deuteration of Anilines by I/D Exchange with D2O as a Deuterium Source. Retrieved from --INVALID-LINK--

-

ResearchGate. Selected approaches for the deuteration of aniline substrates. Retrieved from --INVALID-LINK--

-

PubMed. (2008, October 2). A simple, cost-effective method for the regioselective deuteration of anilines. Retrieved from --INVALID-LINK--

-

ACS Publications. (2008, October 2). A Simple, Cost-Effective Method for the Regioselective Deuteration of Anilines. Organic Letters. Retrieved from --INVALID-LINK--

-

Chemdox. Safety Data Sheet: this compound. Retrieved from --INVALID-LINK--

-

Chemdox. Safety Data Sheet: this compound. Retrieved from --INVALID-LINK--

-

ZEOtope. Aniline-2,3,4,5,6-d5. Retrieved from --INVALID-LINK--

-

Chemdox. Safety Data Sheet: this compound. Retrieved from --INVALID-LINK--

-

NIH. (2014, May 15). Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. PMC. Retrieved from --INVALID-LINK--

-

Washington State University. Aniline. Retrieved from --INVALID-LINK--

-

Sigma-Aldrich. This compound. Retrieved from --INVALID-LINK--

-

ResearchGate. Mechanistic studies and proposed mechanism a, Aniline in D2O and.... Retrieved from --INVALID-LINK--

-

Reddit. (2014, May 26). Purify and dry aniline?. r/chemistry. Retrieved from --INVALID-LINK--

-

SIA Toolbox. Safety Data Sheet: Aniline. Retrieved from --INVALID-LINK--

-

LookChem. Purification of Aniline. Chempedia. Retrieved from --INVALID-LINK--

-

Bloom Tech. (2025, February 17). Can Aniline Be Used In Drug Development?. Retrieved from --INVALID-LINK--

-

ResearchGate. Deuteration experiments a Aniline is deuterated under standard.... Retrieved from --INVALID-LINK--

-

Sciencemadness Discussion Board. (2005, January 11). aniline impurities. Retrieved from --INVALID-LINK--

-

ECHEMI.com. (2022, October 14). Discover The Secret: Aniline Is Usually Purified By Steam Distillation. Retrieved from --INVALID-LINK--

-

Guidechem. This compound | CAS No.14545-23-4 Synthetic Routes. Retrieved from --INVALID-LINK--

-

ZEOTOPE. This compound. Retrieved from --INVALID-LINK--

-

Fisher Scientific. Sigma Aldrich Fine Chemicals Biosciences this compound. Retrieved from --INVALID-LINK--

-

YouTube. (2020, January 21). synthesis of anilines. ChemHelpASAP. Retrieved from --INVALID-LINK--

-

Organic Chemistry Portal. Aniline synthesis by amination (arylation). Retrieved from --INVALID-LINK--

-

Knowde. Industrial Applications of Aniline. Retrieved from --INVALID-LINK--

-

YouTube. (2024, January 14). Mastering Aniline: Step-by-Step Preparation from Benzene. Retrieved from --INVALID-LINK--

-

Texium. (2020, June 3). Vacuum Distillation of Aniline. Retrieved from --INVALID-LINK--

-

Britannica. (2025, December 5). Aniline. Retrieved from --INVALID-LINK--

-

Almac. CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from --INVALID-LINK--

-

Slideshare. Reactions and pharmaceutical applications of aniline. Retrieved from --INVALID-LINK--

-

ResearchGate. Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from --INVALID-LINK--

-

Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from --INVALID-LINK--

-

Coherent Market Insights. (2025, April 2). The Role of Aniline in Diverse Industries How Companies Leverage Its Benefits. Retrieved from --INVALID-LINK--

References

- 1. A simple, cost-effective method for the regioselective deuteration of anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. rroij.com [rroij.com]

- 4. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. texiumchem.com [texiumchem.com]

- 6. echemi.com [echemi.com]

- 7. reddit.com [reddit.com]

- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 9. Purification of Aniline - Chempedia - LookChem [lookchem.com]

- 10. almacgroup.com [almacgroup.com]

- 11. researchgate.net [researchgate.net]

- 12. sds.chemdox.com [sds.chemdox.com]

- 13. sds.chemdox.com [sds.chemdox.com]

- 14. sds.chemdox.com [sds.chemdox.com]

- 15. sia-toolbox.net [sia-toolbox.net]

The Analytical Scientist's Guide to Aniline-d7: Ensuring Isotopic Purity and Enrichment

Abstract

For researchers, scientists, and drug development professionals, the isotopic purity and enrichment of deuterated compounds are not mere specifications but critical parameters that underpin the validity and reproducibility of experimental outcomes. Aniline-d7 (C₆D₅ND₂), a deuterated analog of aniline, serves as a vital tool in a multitude of applications, from a stable isotope-labeled internal standard in bioanalytical methods to a building block in the synthesis of complex deuterated molecules.[1][2] This in-depth technical guide provides a comprehensive framework for understanding and evaluating the isotopic purity and enrichment of this compound. We will delve into the core principles of isotopic labeling, explore the primary analytical techniques for quantification, present detailed experimental protocols, and discuss the interpretation of analytical data. This guide is designed to equip the reader with the expertise to confidently assess the quality of this compound and ensure the integrity of their research.

The Criticality of Isotopic Purity and Enrichment in Research and Development

The substitution of hydrogen with its heavier, stable isotope deuterium (²H or D) imparts subtle but significant changes to a molecule's properties.[3] The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[3] This difference in bond strength is the foundation of the Kinetic Isotope Effect (KIE), where the cleavage of a C-D bond can be significantly slower than that of a C-H bond.[3] In drug development, this effect can be strategically employed to slow metabolic breakdown at specific sites in a drug molecule, potentially improving its pharmacokinetic profile.[3]

Furthermore, the distinct mass of deuterated compounds makes them ideal internal standards for quantitative analysis by mass spectrometry.[1] By spiking a sample with a known concentration of a deuterated analog of the analyte, variations in sample preparation and instrument response can be accurately normalized, leading to more precise and reliable quantification.[1]

Given these applications, the isotopic purity and enrichment of a deuterated compound like this compound are of paramount importance.

-

Isotopic Purity: Refers to the percentage of the deuterated compound that contains the specified number of deuterium atoms. For this compound, this would be the percentage of molecules that are fully deuterated with seven deuterium atoms.

-

Isotopic Enrichment: A broader term that describes the abundance of the deuterium isotope at the labeled positions within the molecule.

Impurities in the form of partially deuterated or non-deuterated species can interfere with experimental results, leading to inaccurate quantification or misleading interpretations of metabolic pathways.[4] Therefore, rigorous analytical characterization is essential.

Analytical Methodologies for Determining Isotopic Purity and Enrichment

A multi-pronged analytical approach is often employed to provide a comprehensive assessment of the isotopic purity and enrichment of deuterated compounds. The primary techniques utilized are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with a chromatographic separation method like Gas Chromatography (GC) or Liquid Chromatography (LC).[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure and isotopic composition of a molecule.[7] Both ¹H NMR and ²H NMR can be used to assess isotopic enrichment.

-

¹H NMR Spectroscopy: In a highly deuterated compound like this compound, the residual proton signals in the ¹H NMR spectrum can be integrated and compared to an internal standard to quantify the amount of non-deuterated and partially deuterated species.[7]

-

²H NMR Spectroscopy: This technique directly observes the deuterium nuclei, providing a more direct measure of deuterium incorporation at specific sites within the molecule.[7]

-

¹³C NMR Spectroscopy: The coupling patterns and chemical shifts in the ¹³C NMR spectrum can also be indicative of deuterium substitution.[8]

Mass Spectrometry (MS)

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z), making it an inherently suitable technique for distinguishing between isotopologues (molecules that differ only in their isotopic composition).[6][9] High-resolution mass spectrometry (HRMS) is particularly valuable as it can resolve small mass differences between isotopologues.[10][11]

When coupled with a separation technique, such as GC or LC, MS can provide both qualitative and quantitative information about the isotopic distribution of this compound and any impurities.[6][12]

Gas Chromatography (GC)

Gas chromatography is a technique used to separate volatile compounds.[13] For the analysis of this compound, GC can be used to separate it from other volatile impurities before detection by a mass spectrometer (GC-MS).[13] This ensures that the mass spectrum obtained is representative of the this compound and not a mixture of compounds.

Typical Specifications for this compound

Commercially available this compound is typically offered at high levels of isotopic purity. The following table summarizes common specifications from various suppliers.

| Parameter | Typical Specification | Source(s) |

| Isotopic Purity (atom % D) | ≥ 98% | [14][15] |

| Chemical Purity (by GC) | ≥ 99% | [16][17] |

It is crucial for researchers to obtain a Certificate of Analysis (CoA) for the specific lot of this compound they are using, as this document will provide the precise isotopic purity and other quality control data.[18]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the analysis of this compound isotopic purity and enrichment.

Workflow for Isotopic Purity Assessment

Caption: Workflow for assessing the isotopic purity of this compound.

Protocol for ¹H NMR Analysis

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a deuterated solvent that does not have signals in the aromatic region (e.g., chloroform-d, acetone-d6).

-

Add a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.

-

Transfer the solution to a clean NMR tube.

-

-

NMR Acquisition:

-

Acquire a quantitative ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration.

-

-

Data Processing and Analysis:

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Integrate the residual proton signals in the aromatic and amine regions of the this compound spectrum.

-

Integrate the signal from the internal standard.

-

Calculate the percentage of non-deuterated and partially deuterated species relative to the internal standard.

-

Protocol for GC-MS Analysis

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as acetone or toluene.[13]

-

-

GC-MS System and Conditions:

-

Gas Chromatograph: Use a system equipped with a capillary column suitable for the analysis of amines (e.g., a low- to mid-polarity column).[17]

-

Injection: Perform a split or splitless injection of 1 µL of the sample solution.

-

Oven Temperature Program: Develop a temperature program that provides good separation of aniline from any potential impurities. A typical program might start at a lower temperature and ramp up to a higher temperature.

-

Mass Spectrometer: Operate the mass spectrometer in full scan mode to acquire data over a mass range that includes the molecular ions of this compound and its lower isotopologues.

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum for this peak.

-

Determine the relative abundances of the molecular ions corresponding to this compound (m/z 100), Aniline-d6 (m/z 99), and so on, down to unlabeled aniline (m/z 93).

-

Calculate the isotopic purity by dividing the intensity of the this compound ion by the sum of the intensities of all aniline isotopologue ions.

-

Interpretation of Analytical Data

The combination of NMR and MS data provides a robust assessment of this compound quality.

-

NMR: Provides information on the location and extent of deuteration, as well as the presence of any proton-containing impurities.

-

MS: Gives a clear picture of the isotopic distribution and allows for the precise calculation of isotopic purity.

It is important to consider potential sources of error in each technique. For example, in NMR, incomplete relaxation can lead to inaccurate integration. In MS, ion source fragmentation or the presence of co-eluting impurities can affect the measured isotopic ratios.

Conclusion

The rigorous determination of isotopic purity and enrichment is a critical step in ensuring the quality and reliability of research involving deuterated compounds like this compound. By employing a combination of powerful analytical techniques such as NMR and GC-MS, researchers can confidently verify the specifications of their materials and proceed with their experiments with a high degree of certainty. This guide provides the foundational knowledge and practical protocols to empower scientists in making these critical assessments, ultimately contributing to the integrity and advancement of their scientific endeavors.

References

- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source | Semantic Scholar [semanticscholar.org]

- 9. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]

- 11. researchgate.net [researchgate.net]

- 12. d-nb.info [d-nb.info]

- 13. epa.gov [epa.gov]

- 14. scbt.com [scbt.com]

- 15. This compound | ZEOTOPE [zeotope.com]

- 16. Sigma Aldrich Fine Chemicals Biosciences this compound | 14545-23-4 | MFCD00084117 | Fisher Scientific [fishersci.com]

- 17. agilent.com [agilent.com]

- 18. This compound D 98atom 14545-23-4 [sigmaaldrich.com]

An In-Depth Technical Guide to the Safe Handling of Aniline-d7

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical research and pharmaceutical development, isotopically labeled compounds are indispensable tools. Aniline-d7 (C₆D₅ND₂), a deuterated analogue of aniline, serves critical functions in mechanistic studies, quantitative analysis, and as a stable internal standard. However, its utility is paired with significant health hazards that demand a rigorous and scientifically grounded approach to safety.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a deeper, causal understanding of the risks associated with this compound and the self-validating protocols required for its safe management. As scientists, understanding why a protocol is necessary is as crucial as knowing the steps themselves. This document is structured to provide that essential context, ensuring that safety becomes an intuitive and integral part of the experimental workflow.

Compound Identity and Physicochemical Rationale for Handling

This compound, while chemically similar to its proteo-analogue, possesses a higher molecular weight due to the substitution of seven hydrogen atoms with deuterium. This isotopic substitution has minimal impact on its primary chemical hazards but is the very reason for its use in specialized applications. Its physical properties dictate the necessary engineering controls and storage conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Causality and Handling Implications |

| CAS Number | 14545-23-4[1][2] | Unique identifier for tracking and regulatory purposes. |

| Molecular Formula | C₆D₅ND₂[3][4] | Deuterated form of aniline. |

| Molecular Weight | 100.17 g/mol [3][4] | Slightly heavier than aniline (93.13 g/mol ). |

| Appearance | Colorless to brownish oily liquid[5][6] | The brownish color indicates oxidation or degradation due to air and/or light exposure.[6][7] Fresh, pure aniline should be nearly colorless. Discoloration is a key indicator of impurity. |

| Odor | Aromatic amine-like, musty, fishy[5][6] | The odor provides a warning of vapor presence, but olfactory fatigue can occur. Do not rely on odor as a sole indicator of exposure. |

| Boiling Point | 184 °C (lit.)[3] | Low volatility at room temperature, but significant vapor pressure can exist, especially upon heating. All handling of open containers should be in a fume hood. |

| Melting Point | -6 °C (lit.)[3] | Will be liquid under standard laboratory conditions. |

| Flash Point | 70 °C (158 °F) - closed cup[3][4] | Classified as a combustible liquid.[1] Must be kept away from ignition sources. |

| Density | 1.098 g/mL at 25 °C[3] | Denser than water. In case of a spill into water, it will sink. |

| Vapor Density | 3.22 (Air = 1) | Vapors are much heavier than air and can accumulate in low-lying areas, creating a risk of explosion and inhalation exposure.[1][8] |

| Solubility | Slightly soluble in water. Miscible with most organic solvents.[6] | Dictates appropriate spill cleanup materials and firefighting media. |

| Stability | Turns brown on exposure to air or light.[6][7] | Requires storage under an inert atmosphere (e.g., nitrogen or argon) and in amber or opaque containers to maintain purity and prevent degradation. |

Hazard Identification and the Toxicological Mechanism

The primary toxicological threat of this compound is identical to that of aniline: its capacity to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state.[3] This change renders the hemoglobin incapable of transporting oxygen, leading to chemical asphyxiation of the body's tissues.[9]

It is a common misconception that aniline directly oxidizes hemoglobin. The toxicity is mediated by its metabolites. In the liver, aniline is metabolized by cytochrome P-450 enzymes to phenylhydroxylamine.[10] This metabolite is the primary culprit that enters red blood cells and initiates a redox cycle, oxidizing hemoglobin to methemoglobin.[3][11] This understanding is critical because it explains the often-delayed onset of symptoms; the toxic effect is dependent on the rate of metabolic activation.[12]

GHS Hazard Classification Summary for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[6][13][14] |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin[6][13][14] |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled[6][13][14] |

| Serious Eye Damage | 1 | H318: Causes serious eye damage[13][14] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[13][14] |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects[13][14] |

| Carcinogenicity | 2 | H351: Suspected of causing cancer[13][14] |

| Specific Target Organ Toxicity (Repeated Exposure) | 1 | H372: Causes damage to organs (spleen, blood) through prolonged or repeated exposure[4][14] |

| Hazardous to the Aquatic Environment, Acute | 1 | H400: Very toxic to aquatic life[15] |

This table synthesizes data from multiple sources.[1][2][4][8][13][14][15]

The deuteration in this compound could potentially alter its rate of metabolism due to the kinetic isotope effect (KIE), where a C-D bond is stronger and thus cleaved more slowly than a C-H bond.[16] This could theoretically slow the formation of the toxic phenylhydroxylamine metabolite, potentially reducing acute toxicity. However, it could also prolong the compound's half-life in the body.[16] Lacking definitive toxicological studies on this compound, a conservative approach is mandatory: all safety protocols must assume its toxicity is at least equivalent to that of standard aniline.

The Self-Validating Safety Workflow: From Storage to Disposal

A robust safety protocol is a closed-loop, self-validating system. Each step is designed to mitigate risks identified in the previous stage and to prepare for the next, ensuring containment and safety are maintained throughout the compound's lifecycle in the laboratory.

Caption: The lifecycle of this compound handling in the lab.

Prerequisite: Engineering Controls and Storage

Causality: The physical properties of this compound—its vapor density, combustibility, and sensitivity to air and light—mandate specific engineering controls and storage protocols to prevent exposure and maintain chemical integrity.

Protocol:

-

Designated Area: All work with this compound must be confined to a designated area, such as a specific laboratory bench or, preferably, the entire laboratory, clearly marked with signage: "WARNING: this compound WORK AREA – TOXIC & SUSPECTED CARCINOGEN".[8]

-

Ventilation: All handling of open or potentially open containers of this compound must occur within a properly functioning and certified chemical fume hood.[8] This is non-negotiable and protects against the inhalation of heavy vapors.

-

Storage: Store containers in a cool, dry, well-ventilated area away from direct sunlight and heat.[8][17] Containers should be stored upright in a designated, labeled cabinet, ideally below eye level.[8] To prevent degradation, overlay the chemical with an inert gas like argon or nitrogen and use amber glass bottles with tightly sealed caps.[18]

-

Segregation: this compound is incompatible with a range of chemicals. Storage must be segregated from:

-

Strong Oxidizing Agents: (e.g., perchlorates, nitrates, peroxides) - Violent reaction can cause fire and explosion.[9]

-

Strong Acids: (e.g., nitric acid, sulfuric acid) - Reacts vigorously.[9]

-

Acetic Anhydride, Epichlorohydrin, β-Propiolactone: Can lead to violent reactions.

-

Metals: Attacks copper and its alloys.[6]

-

Mandatory: Personal Protective Equipment (PPE)

Causality: this compound is toxic via all major routes of exposure: inhalation, ingestion, and dermal absorption.[6] The PPE protocol is designed as the last line of defense to block these routes.

Protocol:

-

Eye and Face Protection: Wear chemical splash goggles that meet ANSI Z87.1 standards at all times. When there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[5]

-

Body Protection: A fully buttoned, long-sleeved laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.[5]

-

Hand Protection: This is a critical control point. Aniline readily penetrates many common glove materials.

-

Not Recommended: Nitrile gloves offer poor resistance to aniline and should be avoided for direct handling.[8][19] If used for incidental contact, double-gloving and immediate replacement upon any suspected contact are required.[8]

-

Recommended: Butyl rubber or Viton gloves provide excellent protection with breakthrough times exceeding 8 hours.[2][9] Silver Shield®/4H® (PE/EVAL) gloves are also highly recommended.[2][9]

-

Verification: Always inspect gloves for tears or pinholes before use. Remove gloves using a technique that avoids skin contact with the outer surface and wash hands thoroughly with soap and water immediately after.

-

Caption: Decision workflow for selecting appropriate PPE.

Emergency Procedures: A Self-Validating Response

Causality: In the event of an exposure or spill, a pre-defined, logical emergency plan is critical to minimize harm. The procedures are designed to immediately decontaminate, seek medical attention, and contain the hazard.

Protocol for Accidental Exposure:

-

Skin Contact: Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes.[8] Remove all contaminated clothing while under an emergency shower. Seek immediate medical attention. The primary danger is systemic toxicity from absorption, not just surface irritation.

-

Eye Contact: Immediately flush eyes with lukewarm water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air at once.[12] If breathing is difficult or has stopped, provide artificial respiration (use a barrier device) and call for emergency medical services.

-

Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water if the person is conscious.[2] Seek immediate medical attention.

-

Medical Alert: In all cases of exposure, inform medical personnel that the exposure was to this compound. Specifically mention the risk of methemoglobinemia , as its treatment (e.g., with methylene blue) is specific and may not be standard emergency protocol.

Protocol for Spills:

-

Small Spill (e.g., <10 mL inside a fume hood):

-

Ensure proper PPE is worn, including recommended gloves.

-

Contain the spill with an inert absorbent material like vermiculite, sand, or diatomaceous earth. Do not use combustible materials like paper towels alone.

-

Use non-sparking tools to collect the absorbed material into a designated, sealable hazardous waste container.[17]

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

-

Large Spill (e.g., outside a fume hood or >10 mL):

-

Evacuate the immediate area immediately.

-

Alert others in the vicinity and your supervisor.

-

If there is any risk of fire, activate the fire alarm and evacuate the building.

-

From a safe location, contact your institution's Environmental Health & Safety (EH&S) department or emergency response team. Do not attempt to clean it up yourself.

-

Waste Disposal Protocol

Causality: this compound is classified as a hazardous waste and is acutely toxic to aquatic life.[15] Improper disposal can lead to environmental contamination and regulatory violations. Aniline is listed by the EPA as RCRA hazardous waste U012.[20]

Experimental Protocol for Waste Management:

-

Container Selection: Use a dedicated, compatible, and clearly labeled hazardous waste container.[8][21] Polyethylene containers are suitable. The container must have a secure, leak-proof screw cap.[8]

-

Labeling: From the moment the first drop of waste is added, the container must be labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate concentration or percentage.[21]

-

Segregation: Do not mix this compound waste with other waste streams, especially incompatible ones like strong oxidizers or acids.

-

Accumulation: Keep the waste container sealed at all times except when adding waste.[21][22] Store the container in a designated satellite accumulation area within the laboratory, under the control of the generating personnel.

-

Disposal Request: Once the container is full or the project is complete, submit a hazardous waste pickup request to your institution's EH&S department.[21] Do not pour any amount of this compound, its solutions, or rinseates down the drain.[8]

Conclusion: A Culture of Causality-Based Safety

The safe handling of this compound is not merely a matter of following a checklist. It is about understanding the causal links between its chemical properties, its toxicological mechanisms, and the specific, validated protocols designed to mitigate these risks. For the research scientist, this deeper understanding transforms safety from a set of rules into a scientific discipline. By internalizing the "why" behind each step—from storing under inert gas to selecting butyl gloves to alerting medics about methemoglobinemia—we build a self-validating system of safety that protects ourselves, our colleagues, and the integrity of our research.

References

- 1. researchgate.net [researchgate.net]

- 2. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]

- 3. Aniline Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. sds.chemdox.com [sds.chemdox.com]

- 5. benchchem.com [benchchem.com]

- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 7. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 9. nj.gov [nj.gov]

- 10. longdom.org [longdom.org]

- 11. Contribution of aniline metabolites to aniline-induced methemoglobinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 13. hbm4eu.eu [hbm4eu.eu]

- 14. carlroth.com [carlroth.com]

- 15. Table of Incompatible Chemicals | Environmental Safety, Sustainability and Risk [essr.umd.edu]